molecular formula C22H26N2O3 B2912512 N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide CAS No. 899992-55-3

N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide

Cat. No.: B2912512
CAS No.: 899992-55-3
M. Wt: 366.461
InChI Key: ABKVNRCHUSLNAF-UHFFFAOYSA-N
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Description

N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide is a chemical compound of interest in medicinal chemistry and drug discovery research. Compounds featuring a piperidine carboxamide core, similar to this one, have been identified as key scaffolds in the development of bioactive molecules with various therapeutic targets . For instance, related piperidine carboxamide structures have shown potent activity in phenotypic screens against infectious diseases, demonstrating the value of this chemotype in probing biological pathways . Similarly, molecular docking studies of analogous compounds containing carboxamide functionalities have highlighted their potential as inhibitors of specific enzymatic proteins, suggesting a possible mechanism of action through targeted protein interaction . The structure of this compound, which includes a 2-ethoxybenzoyl group and a 4-methylphenyl moiety, is designed for structure-activity relationship (SAR) studies. Researchers can use it to investigate the effect of these substitutions on potency, selectivity, and other pharmacokinetic properties. This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26N2O3/c1-3-27-20-10-6-5-9-19(20)21(25)24(18-13-11-17(2)12-14-18)22(26)23-15-7-4-8-16-23/h5-6,9-14H,3-4,7-8,15-16H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABKVNRCHUSLNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C(=O)N(C2=CC=C(C=C2)C)C(=O)N3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, also known by its CAS number 899992-55-3, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H26N2O3C_{22}H_{26}N_{2}O_{3}. The compound features a piperidine core substituted with an ethoxybenzoyl group and a methylphenyl moiety, which may contribute to its biological activity.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, particularly in the context of receptor modulation and enzyme inhibition.

1. Receptor Interaction

The compound has been studied for its interaction with various receptors. Its structure suggests potential activity as a ligand for certain G-protein-coupled receptors (GPCRs), which are critical in numerous physiological processes.

2. Enzyme Inhibition

Preliminary studies have indicated that this compound may act as an inhibitor of specific enzymes involved in metabolic pathways. This inhibition can lead to downstream effects on cellular signaling and homeostasis.

The precise mechanism of action remains under investigation; however, it is hypothesized that the compound may interact with target proteins through non-covalent bonding, modulating their activity.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological efficacy of this compound:

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal explored the anticancer properties of similar piperidine derivatives. The results indicated that compounds with structural similarities exhibited significant cytotoxicity against various cancer cell lines, suggesting that this compound could have similar effects .

Case Study 2: Anti-inflammatory Effects

Research has also focused on the anti-inflammatory potential of piperidine derivatives. In vitro assays demonstrated that these compounds could reduce pro-inflammatory cytokine production, indicating a pathway through which this compound might exert therapeutic effects .

Data Summary Table

Activity Observation Reference
AnticancerSignificant cytotoxicity in cancer cells
Anti-inflammatoryReduction in cytokine production
Receptor modulationPotential GPCR ligand

Comparison with Similar Compounds

Structural Analogues of Piperidine-1-Carboxamide Derivatives

The following table summarizes key structural analogs and their distinguishing features:

Compound Name / ID (Source) Substituent on Piperidine Ring N-Aryl Group on Carboxamide Key Properties/Findings
Target Compound 2-ethoxybenzoyl 4-methylphenyl Hypothetical: Likely moderate lipophilicity due to ethoxy group.
14 () 5-chloro-1,3-benzodiazol-1-yl 4-methylphenyl 85% yield; HRMS m/z 404.0807 (calcd) .
C22 () 3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl 2-methylphenyl High antituberculosis activity; superior binding affinity .
PF3845 () 3-[5-(trifluoromethyl)pyridin-2-yloxy]benzyl pyridin-3-yl Pharmacologically active TAAR1 agonist .
Compound 5 () 2-aminoethyl 2-methylphenyl 98% yield; characterized by NMR/HRMS .
4-(2-ethoxybenzenesulfonamido)methyl... () 2-ethoxybenzenesulfonamido-methyl 2-methoxyphenyl Structural similarity in ethoxy group; sulfonamido enhances polarity .

Key Comparative Analyses

Physicochemical Properties
  • Hydrogen Bonding : The benzoyl carbonyl could engage in stronger hydrogen bonding than the oxadiazole ring in C22 (), affecting receptor binding.
Spectroscopic Characterization
  • HRMS/NMR : Analogs like compound 14 () and compound 5 () were validated via HRMS and NMR, confirming structural integrity. The target compound would require similar characterization to verify the 2-ethoxybenzoyl and 4-methylphenyl substituents.

Q & A

Q. What are the standard synthetic routes for N-(2-ethoxybenzoyl)-N-(4-methylphenyl)piperidine-1-carboxamide, and how are intermediates characterized?

Methodological Answer: Synthesis typically involves multi-step nucleophilic acyl substitutions and piperidine ring functionalization. For example, coupling 2-ethoxybenzoic acid derivatives with 4-methylaniline intermediates via carbodiimide-mediated amidation (e.g., EDC/HOBt) is common . Intermediates are characterized using 1^1H/13^13C NMR (e.g., aromatic protons at δ 7.2–7.4 ppm, piperidine carbons at δ 45–55 ppm) and LC-MS for purity (>95%) . Crystallographic validation of intermediates (e.g., COD Entry 2230670) ensures structural fidelity .

Q. What spectroscopic and crystallographic methods are used to confirm the compound’s structure?

Methodological Answer:

  • X-ray crystallography : Resolve bond lengths (e.g., C=O at 1.22 Å) and dihedral angles (e.g., 85° between benzoyl and piperidine planes) using SHELX programs .
  • NMR : Assign peaks via 1^1H-13^13C HSQC and HMBC to confirm connectivity (e.g., ethoxy group δ 1.3 ppm for CH3_3, δ 4.1 ppm for OCH2_2) .
  • IR : Validate carbonyl stretches (1670–1700 cm1^{-1}) and aromatic C-H bends .

Q. How is the compound’s stability assessed under experimental storage conditions?

Methodological Answer: Stability studies use accelerated degradation tests (40°C/75% RH for 4 weeks) with HPLC monitoring. Hydrolysis susceptibility (e.g., ester/amide bonds) is quantified via pH-dependent kinetic assays. Solid-state stability is confirmed by PXRD to detect polymorphic changes .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up the reaction?

Methodological Answer:

  • Catalyst screening : Replace EDC with DMT-MM for higher efficiency in polar aprotic solvents (e.g., DMF vs. THF) .
  • Flow chemistry : Continuous flow systems reduce side reactions (e.g., epimerization) and improve yield by 15–20% .
  • Byproduct analysis : Use LC-MS/MS to identify dimers or hydrolyzed products; optimize quenching protocols (e.g., rapid ice-ammonia bath) .

Q. How are contradictions in spectroscopic data resolved (e.g., unexpected NOE correlations)?

Methodological Answer:

  • Dynamic NMR : Resolve conformational exchange (e.g., piperidine ring puckering) by variable-temperature 1^1H NMR (e.g., coalescence at 320 K) .
  • DFT calculations : Compare computed (B3LYP/6-31G*) and experimental 13^13C shifts to identify misassignments .
  • Cocrystallization : Add coformers (e.g., oxalic acid) to stabilize specific conformers for X-ray analysis .

Q. What computational strategies predict the compound’s pharmacological targets?

Methodological Answer:

  • Molecular docking : Screen against GPCRs (e.g., dopamine D3 receptor) using AutoDock Vina, focusing on piperidine-carboxamide interactions with residues like Asp110 .
  • MD simulations : Assess binding stability (RMSD < 2.0 Å over 100 ns) and free energy (MM/PBSA) for lead prioritization .
  • Pharmacophore modeling : Align with known antagonists (e.g., SB-277011-A) to identify critical H-bond acceptors and hydrophobic regions .

Q. How are enantiomeric impurities controlled during asymmetric synthesis?

Methodological Answer:

  • Chiral HPLC : Use amylose-based columns (Chiralpak AD-H) with heptane/ethanol gradients to resolve enantiomers (Rt_t difference >1.5 min) .
  • Circular dichroism : Validate enantiopurity by Cotton effects at 220–250 nm .
  • Kinetic resolution : Employ lipases (e.g., CAL-B) for selective acylation of undesired enantiomers .

Data Contradiction Analysis

Q. How to address discrepancies between in vitro binding assays and computational predictions?

Methodological Answer:

  • Assay validation : Repeat radioligand binding (e.g., 3^3H-spiperone for D3 receptors) with controls for nonspecific binding .
  • Solvent effects : Compare docking scores in explicit (TIP3P) vs. implicit (GBSA) solvent models to adjust affinity predictions .
  • Meta-analysis : Cross-reference with structurally analogous compounds (e.g., N-arylpiperazines) to identify outliers in QSAR models .

Methodological Tables

Q. Table 1. Key Crystallographic Parameters (COD 2230670)

ParameterValue
Space groupP21_1/c
a, b, c (Å)13.286, 9.146, 10.957
Resolution (Å)0.84
R1_1/wR2_20.059/0.143
Dihedral angle85.2° (benzoyl-piperidine)

Q. Table 2. Optimized Synthetic Yields

StepReagentsYield (%)Purity (HPLC)
1EDC/HOBt, DCM7892
2DMT-MM, DMF8997
3Oxalic acid quenching7995

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